

Technical Guide: Safety and Handling of Morpholino(3-nitrophenyl)methanone

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Compound of Interest

Compound Name: *Morpholino(3-nitrophenyl)methanone*

Cat. No.: *B1296131*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known safety, handling, and synthesis protocols for **Morpholino(3-nitrophenyl)methanone**. The information is intended for use by professionals in research and development settings.

Compound Identification and Physicochemical Properties

Morpholino(3-nitrophenyl)methanone is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.^[1]

Property	Value	Source
IUPAC Name	morpholin-4-yl-(3-nitrophenyl)methanone	[2]
CAS Number	262162-90-3	[2][3]
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₄	[1][2]
Molecular Weight	236.22 g/mol	[2]
Appearance	Light yellow solid	[4]
Melting Point	85-88 °C	[5]

Safety and Handling

Comprehensive safety and toxicological data for **Morpholino(3-nitrophenyl)methanone** are not readily available in public databases. Therefore, this compound should be handled with care, assuming it is potentially hazardous. Standard laboratory safety protocols for handling new chemical entities should be strictly followed.

General Precautions:

- Use in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
- Avoid inhalation of dust or fumes.
- Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
- Keep away from heat, sparks, and open flames.

Storage:

- Store in a tightly sealed container.
- Keep in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Disposal:

- Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols: Synthesis of Morpholino(3-nitrophenyl)methanone

Morpholino(3-nitrophenyl)methanone is typically synthesized through the reaction of 3-nitrobenzoyl chloride with morpholine. The following are representative experimental protocols derived from the literature.

Protocol 1: Synthesis from 3-Nitrobenzoyl Chloride[5]

Materials:

- 3-nitrobenzoyl chloride (0.1 mol)
- Morpholine (0.22 mol)
- Diethyl ether

Equipment:

- 250 mL 4-neck flask
- Magnetic stirrer
- Thermopocket
- Condenser
- CaCl₂ guard tube

Procedure:

- Equip a 250 mL 4-neck flask with a magnetic stirrer, thermopocket, condenser, and CaCl₂ guard tube.

- Charge the flask with diethyl ether at 25 °C.
- Add 3-nitrobenzoyl chloride (0.1 mol) to the flask at 25 °C.
- Slowly add morpholine (0.22 mol) over 1 hour, maintaining the temperature between 25-30 °C.
- After the addition is complete, maintain the reaction mixture at 30 °C for 1 hour.
- Filter the resulting morpholine hydrochloride salt.
- Distill the filtrate under vacuum to obtain the crude **Morpholino(3-nitrophenyl)methanone**.
- The crude product can be purified by column chromatography. A yield of approximately 80% is reported.^[5]

Protocol 2: Synthesis from 3-Nitrobenzoic Acid^{[6][7]}

Materials:

- 3-nitrobenzoic acid (29.9 mmol)
- Oxalyl chloride (35.9 mmol)
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)
- Triethylamine (44.9 mmol)
- Morpholine

Procedure:

- In a suitable flask, dissolve 3-nitrobenzoic acid (5 g, 29.9 mmol) in a mixture of DCM:DMF (30 ml, 29:1).
- Add oxalyl chloride (3.14 ml, 35.9 mmol) dropwise at room temperature.

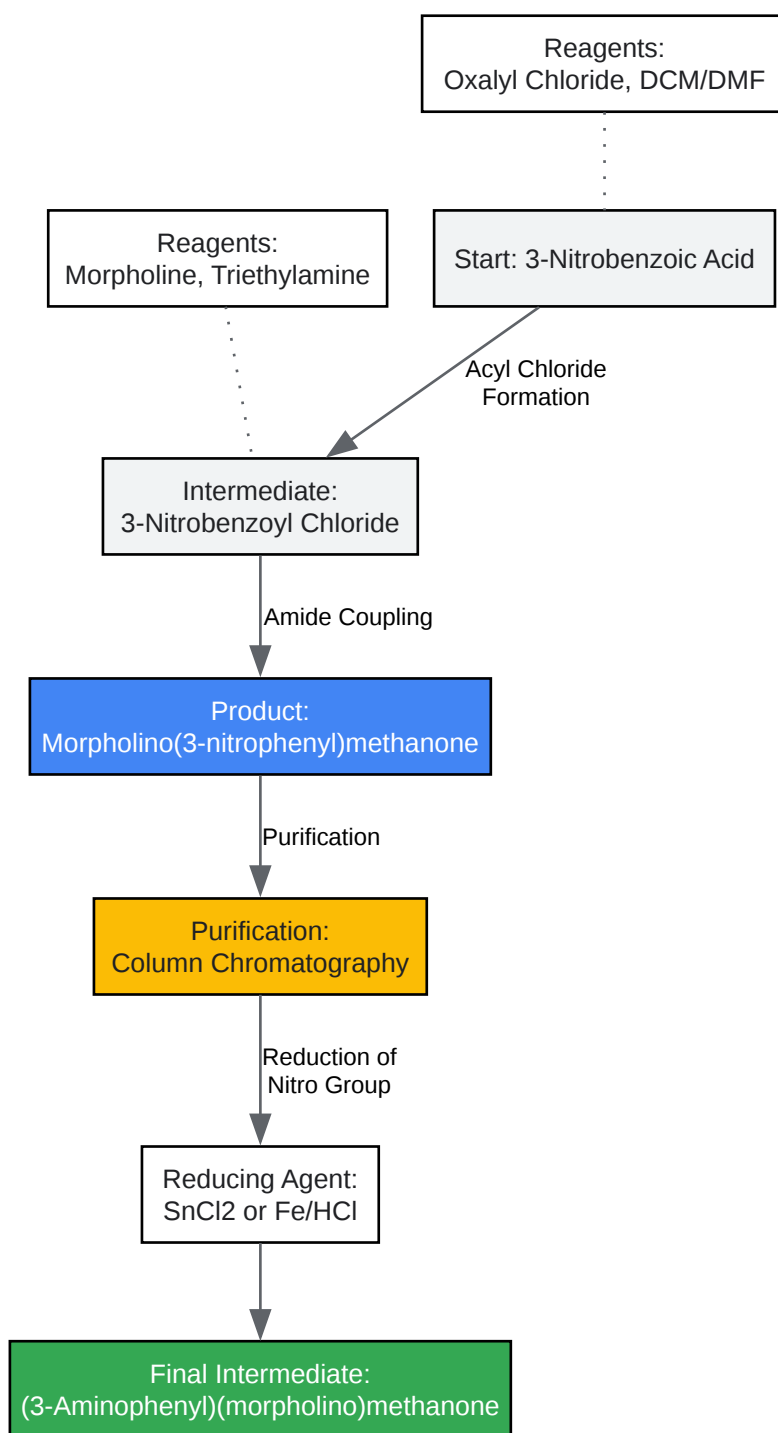
- Stir the reaction mixture for 1 hour.
- Concentrate the mixture under reduced pressure to remove excess oxalyl chloride and solvent.
- Dissolve the resulting residue (crude 3-nitrobenzoyl chloride) in DCM (25 ml).
- Cool the reaction mixture to 0 °C.
- Add triethylamine (6.26 ml, 44.9 mmol) and then morpholine.
- Stir the reaction to completion.
- Work up the reaction mixture to isolate the product.

Role in Drug Development

Morpholino(3-nitrophenyl)methanone is not typically an active pharmaceutical ingredient itself but serves as a key intermediate in the synthesis of more complex molecules. For example, it is a precursor for the synthesis of (3-Aminophenyl)(morpholino)methanone, which is then used in the development of MEK inhibitors and ATAD2 inhibitors.^{[4][6]}

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent reduction of **Morpholino(3-nitrophenyl)methanone**.



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Caption: Synthetic workflow for **Morpholino(3-nitrophenyl)methanone** and its reduction.

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety and handling guide. Users should conduct their own risk assessments and

consult with qualified safety professionals before handling this chemical. The information provided is based on publicly available data and may not be exhaustive.

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